An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of the novel isoxazole derivative, 3-(4-Ethylphenyl)-1,2-oxazol-5-amine. Isoxazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides a comprehensive overview of a plausible synthetic route, detailed experimental protocols, and extensive characterization data based on spectral analysis of analogous compounds. Furthermore, potential biological activities and associated signaling pathways are discussed, highlighting the therapeutic potential of this class of molecules. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.
Introduction
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a key pharmacophore in a variety of clinically approved drugs and biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antimicrobial activities. The 5-aminoisoxazole moiety, in particular, has been identified as a crucial component for potent biological effects, such as antitubulin activity, making it a valuable scaffold for the development of novel therapeutics.[1]
This guide focuses on the synthesis and characterization of a specific derivative, 3-(4-Ethylphenyl)-1,2-oxazol-5-amine. The introduction of the 4-ethylphenyl group at the 3-position of the isoxazole ring is anticipated to modulate the compound's lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties. This document serves as a technical resource for researchers in medicinal chemistry and drug development, providing a foundational understanding of this compound's synthesis and potential for further investigation.
Synthesis
The synthesis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine is proposed as a two-step process. The first step involves the synthesis of the key intermediate, 3-(4-ethylphenyl)-3-oxopropanenitrile, via a Claisen condensation. The second step is the regioselective cyclization of this β-ketonitrile with hydroxylamine to yield the target 5-aminoisoxazole.
Synthetic Workflow
Experimental Protocols
Step 1: Synthesis of 3-(4-ethylphenyl)-3-oxopropanenitrile
This procedure is adapted from the general principles of the Claisen condensation for the synthesis of β-ketonitriles.[2][3][4][5]
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Reagents and Setup:
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To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and anhydrous tetrahydrofuran (THF).
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In the dropping funnel, prepare a solution of 4-ethylacetophenone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in anhydrous THF.
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Reaction:
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Cool the flask containing sodium hydride to 0 °C in an ice bath.
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Slowly add the solution of 4-ethylacetophenone and ethyl cyanoacetate to the stirred suspension of sodium hydride over 30 minutes.
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After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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-
Work-up and Purification:
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Cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(4-ethylphenyl)-3-oxopropanenitrile. This intermediate is also commercially available from suppliers such as BLD Pharm.[6]
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Step 2: Synthesis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine
This protocol is based on the regioselective synthesis of 5-aminoisoxazoles from β-ketonitriles. The regioselectivity is controlled by maintaining a basic pH.
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Reagents and Setup:
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In a round-bottom flask, dissolve 3-(4-ethylphenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.
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Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq).
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Reaction:
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Adjust the pH of the reaction mixture to > 8 by the dropwise addition of an aqueous sodium hydroxide solution.
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Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
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-
Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Reduce the volume of ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 3-(4-Ethylphenyl)-1,2-oxazol-5-amine as a solid.
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Characterization
The structural confirmation of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine is achieved through a combination of spectroscopic techniques. The following tables summarize the expected characterization data, which is extrapolated from closely related, published analogs.
Physical and Spectroscopic Data
| Parameter | Expected Value |
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not yet determined |
¹H NMR Spectroscopy
The expected ¹H NMR spectrum is based on the analysis of 5-(4-Ethylphenyl)-3-(quinolin-2-yl)isoxazole.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.60 | d, J ≈ 8.0 Hz | 2H | Ar-H (ortho to ethyl) |
| ~7.30 | d, J ≈ 8.0 Hz | 2H | Ar-H (meta to ethyl) |
| ~5.50 | s | 1H | Isoxazole-H4 |
| ~4.50 (broad) | s | 2H | -NH2 |
| ~2.70 | q, J ≈ 7.6 Hz | 2H | -CH2CH3 |
| ~1.25 | t, J ≈ 7.6 Hz | 3H | -CH2CH3 |
¹³C NMR Spectroscopy
The predicted ¹³C NMR chemical shifts are based on data from 5-(4-Ethylphenyl)-3-(quinolin-2-yl)isoxazole.[1]
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C5 (Isoxazole) |
| ~162.0 | C3 (Isoxazole) |
| ~147.0 | C-Et (Aromatic) |
| ~128.5 | CH (Aromatic) |
| ~126.0 | C-isoxazole (Aromatic) |
| ~125.0 | CH (Aromatic) |
| ~98.0 | C4 (Isoxazole) |
| ~28.8 | -CH2CH3 |
| ~15.3 | -CH2CH3 |
Infrared (IR) Spectroscopy
The expected IR absorption bands are based on the spectrum of 5-amino-3-phenylisoxazole.[7]
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amine) |
| 3100-3000 | C-H stretching (aromatic) |
| 2970-2850 | C-H stretching (aliphatic) |
| ~1620 | C=N stretching (isoxazole) |
| 1600-1450 | C=C stretching (aromatic) |
| ~1400 | N-O stretching (isoxazole) |
Mass Spectrometry
The expected mass spectral data is based on the fragmentation patterns of similar 5-amino-3-arylisoxazoles.[8]
| m/z | Assignment |
| 188 | [M]⁺ (Molecular ion) |
| 173 | [M - CH₃]⁺ |
| 160 | [M - C₂H₄]⁺ |
| 145 | [M - C₂H₄ - NH]⁺ or [M - CH₃ - CO]⁺ |
| 117 | [4-ethylphenyl-C≡N]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Potential Biological Activity and Signaling Pathways
Derivatives of 5-aminoisoxazole have demonstrated significant potential in modulating key biological pathways relevant to human diseases.
Antitubulin Activity
Several 5-aminoisoxazole derivatives have been identified as potent antitubulin agents.[1] These compounds can interfere with the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, migration, and intracellular transport. By disrupting microtubule dynamics, these compounds can induce mitotic arrest and apoptosis in rapidly dividing cells, making them promising candidates for anticancer drug development. The structural features essential for this activity often include an unsubstituted 5-amino group and specific aromatic substitutions at the 3- and 4-positions of the isoxazole ring.[1]
Anti-inflammatory Activity
Isoxazole derivatives, including 5-aminoisoxazoles, have also been investigated for their anti-inflammatory properties. For instance, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide has been shown to modulate the expression of genes involved in autoimmune and inflammatory responses in Caco-2 cells.[9] This includes the differential regulation of various interleukins (IL-1B, IL-6, IL-2, IL-27) and chemokines (CCL22), suggesting that these compounds may exert their anti-inflammatory effects by influencing complex signaling networks.[9]
Potential Signaling Pathway Modulation
The antitubulin activity of isoxazole derivatives suggests their interaction with the microtubule network, which can have downstream effects on various signaling pathways. Disruption of microtubule dynamics is known to activate the JNK/SAPK (c-Jun N-terminal kinase/stress-activated protein kinase) signaling pathway, which can lead to apoptosis.[10]
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine. The proposed synthetic route is efficient and relies on established chemical transformations. The detailed characterization data, extrapolated from closely related analogs, offers a reliable reference for researchers working with this compound. The potential for this molecule to act as an antitubulin or anti-inflammatory agent, through the modulation of key signaling pathways, underscores its significance as a scaffold for future drug discovery and development efforts. Further studies are warranted to validate the proposed synthesis, confirm the predicted characterization data, and fully elucidate the biological activity profile of this promising isoxazole derivative.
References
- 1. 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. LON-CAPA ClaisenCondensation [s10.lite.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 96220-15-4|3-(4-Ethylphenyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 7. 5-Amino-3-phenylisoxazole | C9H8N2O | CID 261201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ajrcps.com [ajrcps.com]
- 9. Influence of 5-amino-3-methyl-4-isoxazolecarbohydrazide on selective gene expression in Caco-2 cultured cells [pubmed.ncbi.nlm.nih.gov]
- 10. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
